(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone
Brand Name: Vulcanchem
CAS No.: 2743442-76-2
VCID: VC11567607
InChI: InChI=1S/C5H6ClN3OS/c1-11(7,10)4-2-8-5(6)9-3-4/h2-3,7H,1H3
SMILES:
Molecular Formula: C5H6ClN3OS
Molecular Weight: 191.64 g/mol

(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone

CAS No.: 2743442-76-2

VCID: VC11567607

Molecular Formula: C5H6ClN3OS

Molecular Weight: 191.64 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

(2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone - 2743442-76-2

Description

(2-Chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone is a synthetic organic compound that combines a chlorinated pyrimidine ring and a sulfanone functional group. This unique molecular structure has garnered attention in medicinal chemistry and materials science due to its potential bioactivity and applications in drug design. The compound's pyrimidine core is significant in biological systems, particularly in nucleic acid metabolism, making it a promising candidate for pharmacological exploration.

Structural Characteristics

The molecular structure of (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone consists of:

  • A pyrimidine ring substituted with a chlorine atom at position 2.

  • An imino group (-C=NH) attached to the pyrimidine's 5-position.

  • A lambda6-sulfanone moiety, which introduces sulfur in a high oxidation state.

This combination of functional groups allows the compound to participate in diverse chemical reactions and form stable intermolecular interactions, such as hydrogen bonding and π–π stacking, which are crucial for its biological activity.

Synthesis

The synthesis of (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone typically involves multi-step organic reactions:

  • Functionalization of Pyrimidine: Chlorination at position 2 of the pyrimidine ring.

  • Introduction of the Imino Group: Reaction with reagents like formamide or related compounds under controlled conditions.

  • Sulfanone Formation: Oxidation or substitution reactions to introduce the lambda6-sulfanone group.

Critical parameters such as temperature, solvent choice, and catalysts (e.g., Lewis acids) significantly influence yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to monitor reaction progress and isolate the final product.

Applications

  • Medicinal Chemistry:

    • The compound's pyrimidine ring is a known scaffold for drug design, particularly in anticancer and antiviral agents.

    • Its potential interactions with biological targets like enzymes or receptors make it a candidate for further pharmacological studies.

  • Materials Science:

    • The sulfur-containing sulfanone group may contribute to unique electronic or photophysical properties, useful in material applications.

Mechanism of Action

The biological activity of (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone is hypothesized to stem from its ability to:

  • Interact with nucleic acids or proteins via hydrogen bonding or π–π interactions.

  • Act as an inhibitor for enzymes that recognize pyrimidine derivatives.

Experimental studies using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could elucidate binding affinities and kinetics.

Characterization Data

Although specific data for this compound is limited, typical characterization includes:

  • NMR Spectroscopy: Proton (1^1H) and carbon (13^13C) spectra to confirm structural integrity.

  • Mass Spectrometry (MS): Molecular weight determination.

  • Infrared (IR) Spectroscopy: Identification of functional groups like imino (-C=NH) and sulfanone (-S=O).

Further studies are required to provide melting point, boiling point, solubility, and stability data.

Challenges and Future Directions

  • Synthesis Optimization:

    • Developing more efficient synthetic routes with higher yields and fewer byproducts.

  • Biological Studies:

    • Conducting in vitro assays to evaluate cytotoxicity, enzyme inhibition, or antimicrobial activity.

  • Structure–Activity Relationship (SAR):

    • Modifying substituents on the pyrimidine ring or sulfanone group to enhance activity while reducing toxicity.

CAS No. 2743442-76-2
Product Name (2-chloropyrimidin-5-yl)(imino)methyl-lambda6-sulfanone
Molecular Formula C5H6ClN3OS
Molecular Weight 191.64 g/mol
IUPAC Name (2-chloropyrimidin-5-yl)-imino-methyl-oxo-λ6-sulfane
Standard InChI InChI=1S/C5H6ClN3OS/c1-11(7,10)4-2-8-5(6)9-3-4/h2-3,7H,1H3
Standard InChIKey NOFOHDCTSNIXSB-UHFFFAOYSA-N
Canonical SMILES CS(=N)(=O)C1=CN=C(N=C1)Cl
Purity 95
PubChem Compound 165693838
Last Modified Aug 25 2023

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